![molecular formula C25H22N2O5 B4628625 ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)
ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds similar to ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate often involves multi-step chemical reactions. For instance, Koca et al. (2014) synthesized a related compound through the reaction of specific carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, characterized by various spectroscopic methods including IR, Raman, NMR, and X-ray diffraction techniques (İ. Koca, Y. Sert, M. Gümüş, İ. Kani, & Ç. Çırak, 2014).
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactions involving such compounds can reveal novel structures and properties. Fretz et al. (2000) reinvestigated the reaction of ethyl 2-chloro-3-(phenylamino)but-2-enoate with aniline, leading to an unexpected product, demonstrating the complex chemical behavior of related compounds (H. Fretz, Markus Gaugler, & Joseph Schneider, 2000).
Scientific Research Applications
Photovoltaic Applications
Ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate derivatives have been explored for their potential in photovoltaic applications. Specifically, derivatives of 4H-pyrano[3,2-c]quinoline have been investigated for their photovoltaic properties and their application in organic–inorganic photodiode fabrication. These derivatives demonstrate rectification behavior and photovoltaic properties under dark and illumination conditions, suggesting their utility in the development of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical and Structural Properties
The same set of derivatives also exhibits notable structural and optical properties when deposited as thin films. Their absorption parameters, molar extinction coefficient, and oscillator strength indicate potential applications in optical devices and materials science. The study of these derivatives provides insights into the interaction between structural modifications and optical behavior, opening avenues for the design of novel materials with tailored optical properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Green Chemistry Synthesis
Innovative, clean, and environmentally friendly synthesis methods have been developed for derivatives of ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate. One notable approach involves the use of lemon juice as both a solvent and a catalyst for the biocatalytic synthesis of related heterocyclic compounds. This method emphasizes the principles of green chemistry by minimizing waste and avoiding hazardous solvents and catalysts, demonstrating a sustainable approach to chemical synthesis (Petronijevic et al., 2017).
Synthesis and Characterization of Model Compounds
Research has also focused on the synthesis and characterization of model compounds related to ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate, aiming to understand its chemical behavior and potential applications. These model compounds are instrumental in studying the biochemical and physical properties of the parent compound, facilitating the exploration of its broader applications in scientific research (Mure, Wang, & Klinman, 2003).
properties
IUPAC Name |
ethyl 4-[(2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-2-32-25(31)16-11-13-17(14-12-16)26-23(29)20-15-19-21(9-6-10-22(19)28)27(24(20)30)18-7-4-3-5-8-18/h3-5,7-8,11-15H,2,6,9-10H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJIPRUIXYJXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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